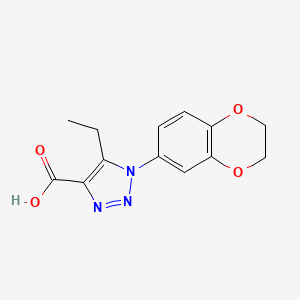

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

This compound (CAS: 1097065-24-1) is a heterocyclic carboxylic acid featuring a 1,4-benzodioxin moiety at position 1 of the triazole ring and an ethyl substituent at position 5.

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-2-9-12(13(17)18)14-15-16(9)8-3-4-10-11(7-8)20-6-5-19-10/h3-4,7H,2,5-6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDRUVZOJMEZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

Formation of the Triazole Ring:

Coupling of the Rings:

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with receptors, modulating their signaling pathways and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations

The compound is compared to three closely related derivatives (Table 1), differing primarily in the substituent at the triazole’s 5-position:

5-Methyl variant (CAS: 1097017-99-6): Methyl group at position 2.

5-Pyridin-4-yl variant (CAS: 1326893-82-6): Pyridinyl aromatic ring at position 3.

Discontinued 5-methyl analog (CAS: 923852-07-7): Similar to the first but discontinued, possibly due to stability or synthesis issues .

Table 1: Structural and Physicochemical Comparison

*Molecular formulas and weights are estimated based on structural analysis.

Key Comparative Insights

(a) Substituent Effects on Physicochemical Properties

- Lipophilicity : The ethyl group in the target compound increases logP (~2.1) compared to the methyl variant (~1.8), enhancing membrane permeability but reducing aqueous solubility. The pyridinyl group lowers logP (~1.5) due to its polar aromatic nature .

- Solubility : The pyridinyl variant’s solubility is likely compromised by π-π stacking interactions, whereas the ethyl group balances moderate lipophilicity for API intermediate applications .

Biologische Aktivität

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of a triazole ring, which is known for its diverse biological activities.

Synthesis

Recent studies have emphasized the synthesis of 1,2,3-triazole derivatives through click chemistry methods. These methods enhance the stability and solubility of the compounds, making them suitable for further biological evaluation .

Anticancer Activity

Research has shown that triazole derivatives exhibit significant anticancer properties. For instance:

- Cell Line Studies : A study evaluated various 1,2,3-triazole hybrids against non-small-cell lung cancer (NSCLC) cell lines. Notably, certain compounds demonstrated IC50 values as low as 6.06 μM against H460 cells, indicating potent anticancer activity .

- Mechanism of Action : The anticancer effects are often associated with the induction of apoptosis and the generation of reactive oxygen species (ROS). Western blot analyses have shown increased expression levels of LC3 and γ-H2AX in treated cells, suggesting that these compounds may promote autophagy and DNA damage response mechanisms .

Antimicrobial Activity

The antimicrobial potential of triazole compounds has also been documented:

- Broad Spectrum Activity : Triazole derivatives have been reported to exhibit activity against various bacterial strains and fungi. For example, some synthesized triazole hybrids demonstrated minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, triazole compounds are being explored for their potential in treating cardiovascular diseases and other conditions:

- Cardiovascular Applications : Certain triazole analogues have shown promise in alleviating mitochondrial dysfunction, which is beneficial in cardiovascular disease management .

Case Studies

Several case studies highlight the biological activity of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Compound exhibited IC50 of 6.06 μM against H460 cells; induced apoptosis via ROS generation. |

| Study 2 | Antimicrobial | Showed MIC of 0.0063 μmol/mL against E. coli; effective against various fungal strains. |

| Study 3 | Cardiovascular | Demonstrated ability to relieve mitochondrial dysfunction in cellular models. |

Q & A

Q. Key Parameters for Optimization :

- Solvent : Absolute ethanol or DMF for solubility of aromatic intermediates.

- Catalyst : Glacial acetic acid or Lewis acids to enhance cyclization efficiency.

- Temperature : Reflux (70–80°C) to drive reaction completion.

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Focus

Characterization involves spectroscopic and crystallographic techniques:

- NMR Spectroscopy : and NMR identify substituent positions on the benzodioxin and triazole rings (e.g., ethyl group at C5 and carboxylic acid at C4) .

- X-ray Diffraction : Resolves bond lengths and angles, particularly the dihedral angle between the benzodioxin and triazole moieties, which affects electronic conjugation .

- FT-IR : Confirms carboxylic acid (-COOH) and triazole (C=N) functional groups .

Q. Data Interpretation Example :

- A related pyrazole-carboxylic acid derivative showed a C=O stretch at 1685 cm and N-H stretch at 3200–3400 cm, comparable to triazole-carboxylic acids .

What analytical challenges arise in quantifying impurities during synthesis?

Advanced Research Focus

Impurities often stem from incomplete cyclization or side reactions (e.g., over-alkylation). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to monitor reaction progress. For example, a study on triazole derivatives reported a retention time of 8.2 minutes for the target compound, with a secondary peak at 9.5 minutes attributed to unreacted benzodioxin precursors .

Q. Mitigation Strategies :

- Column Choice : C18 reverse-phase columns for polar carboxylic acid derivatives.

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to improve peak resolution .

How do computational methods predict the reactivity of this compound in biological systems?

Advanced Research Focus

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and molecular electrostatic potentials (MEPs). For example:

- HOMO-LUMO Gap : A narrow gap (~4.5 eV) suggests potential redox activity, relevant for enzyme inhibition studies .

- MEP Analysis : Negative charge density on the triazole ring enhances hydrogen-bonding interactions with biological targets .

Q. Validation :

What strategies address low yields in large-scale synthesis?

Advanced Research Focus

Low yields (<50%) may result from steric hindrance at the triazole C4 position. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves regioselectivity .

- Protecting Groups : Temporarily block the carboxylic acid during alkylation steps to prevent side reactions .

Case Study :

A triazole-ester derivative achieved 75% yield using tert-butoxycarbonyl (Boc) protection before ethyl group introduction .

How do structural modifications influence stability under physiological conditions?

Advanced Research Focus

Stability studies (pH 7.4, 37°C) reveal degradation pathways:

- Carboxylic Acid Decarboxylation : Observed in analogues after 24 hours, forming a neutral triazole derivative .

- Benzodioxin Ring Oxidation : Accelerated by cytochrome P450 enzymes in metabolic studies .

Q. Mitigation :

- Prodrug Design : Esterify the carboxylic acid to enhance metabolic stability .

What contradictions exist in reported biological activity data for similar triazole derivatives?

Advanced Research Focus

Discrepancies arise from assay conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.